Decahydrocyclopenta[B]pyrrolizine
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Overview
Description
Decahydrocyclopenta[B]pyrrolizine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrrolizidine alkaloids These compounds are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydrocyclopenta[B]pyrrolizine typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors. One common method is the Dieckmann reaction, where pyrrolidine undergoes cyclization to form tetrahydro-1H-pyrrolizine-1,3(2H)-dione . Another approach involves the use of azomethine ylides in a 1,3-dipolar cycloaddition reaction with dialkyl acetylenedicarboxylates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Decahydrocyclopenta[B]pyrrolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of this compound .
Scientific Research Applications
Decahydrocyclopenta[B]pyrrolizine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound exhibits biological activities, including antifungal and antibacterial properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of decahydrocyclopenta[B]pyrrolizine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects . The compound may also interact with DNA and proteins, leading to cytotoxic and genotoxic effects .
Comparison with Similar Compounds
Decahydrocyclopenta[B]pyrrolizine can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These include compounds like retrorsine and senecionine, which share structural similarities and biological activities.
Pyrrolidine Derivatives: Compounds like proline and pyrrolidine-2,5-diones exhibit similar chemical properties and are used in various synthetic applications.
Uniqueness: this compound stands out due to its unique structural features, which allow for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
90308-45-5 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydrocyclopenta[b]pyrrolizine |
InChI |
InChI=1S/C10H17N/c1-3-8-7-9-4-2-6-11(9)10(8)5-1/h8-10H,1-7H2 |
InChI Key |
KHNKBRWCAAUREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCCN3C2C1 |
Origin of Product |
United States |
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